molecular formula C21H24Cl2N6O B2943364 C21H24Cl2N6O CAS No. 1179406-67-7

C21H24Cl2N6O

Cat. No. B2943364
CAS RN: 1179406-67-7
M. Wt: 447.36
InChI Key: APCYFSADESTHBK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its common name, IUPAC name, and uses. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the specific reactions used, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

  • C1 Catalysis Developments : Research in C1 catalysis, which involves the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has made significant advancements. This includes insights into reaction mechanisms, identification of active site structures, and development of efficient catalysts and reactor designs (J. Bao et al., 2019).

  • Properties of C2N : C2N, a covalent framework composed of carbon and nitrogen, exhibits unique properties such as high polarity, good thermal and chemical stability. It finds applications in catalysis, environmental science, energy storage, and biotechnology (Z. Tian et al., 2020).

  • Ethane Dehydrogenation : A study on the production of C2H4 through selective dehydrogenation of C2H6 using a platinum-coated ceramic-foam catalyst. The study provides insights into the surface chemistry and reaction dynamics of this process (R. S. Vincent et al., 2008).

  • MOF-based Catalysts for C1 Chemistry : Metal-organic frameworks (MOFs) have been used as heterogeneous catalysts for transforming CO, CO2, and CH4 into high-value chemicals, highlighting the catalytic reactivity, reaction mechanism, and catalyst design (Wen-Gang Cui et al., 2019).

  • Synthesis of Cyclic Carbonates from Epoxides and CO2 : This paper covers the development of catalysts for the synthesis of cyclic carbonates from epoxides and CO2, emphasizing recent developments and procedures for this transformation under mild conditions (H. Büttner et al., 2017).

Mechanism of Action

The mechanism of action is particularly relevant for drugs and bioactive compounds. It refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

4-N-(3-chlorophenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-6-8-29-9-7-28;/h3-5,10-13H,6-9H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCYFSADESTHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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